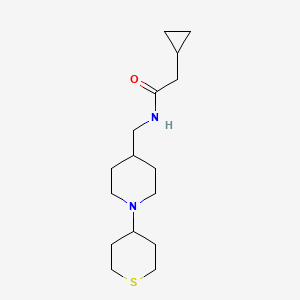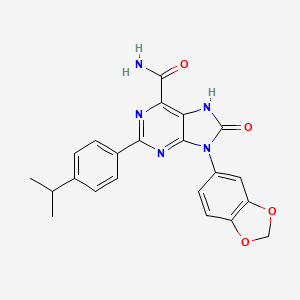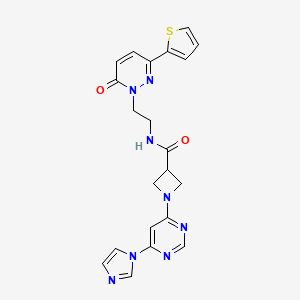![molecular formula C18H23N3O4 B2433959 6-butyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923790-13-0](/img/structure/B2433959.png)
6-butyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-butyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrimidine derivative . Pyrimidines and their derivatives find different pharmaceutical applications .
Synthesis Analysis
The compound was synthesized using a slow solvent evaporation technique with chloroform as a solvent . Yellowish, coagulated, and semi-transparent crystals having dimensions of 2 × 1.5 mm were grown .
Molecular Structure Analysis
The molecular structure of the compound was characterized by powder XRD, FT–IR, SEM, TG–DTA–DSC, 1 H-NMR, and dielectric study . The 1 H-NMR spectrum has been carried out to explain the molecular structure .
Physical And Chemical Properties Analysis
The crystals of the compound remained stable up to 150 °C and then started decomposing . The DSC suggested both endothermic and exothermic reactions . One broad exothermic peak was observed at 540.3 °C due to complete decomposition of the sample into the gaseous phase and reaction within the products .
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored various synthetic pathways and chemical properties of compounds structurally related to 6-butyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. For example, Furrer, Wágner, and Fehlhaber (1994) synthesized antithrombotic compounds with cerebral and peripheral effects from related enamine structures (Furrer, Wágner, & Fehlhaber, 1994). Similarly, Yin et al. (2008) discussed a self-sorting tandem reaction mechanism leading to the synthesis of 3-methylthio 2,5-diaryl furans, potentially relevant to similar pyrimidine derivatives (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).
Photophysical Properties
Compounds with structural similarities to 6-butyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been studied for their photophysical properties. For instance, Lun̆ák et al. (2011) synthesized soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, exhibiting small solvatochromism of absorption and moderate positive solvatochromism of fluorescence in different solvents (Lun̆ák, Vala, Vyňuchal, Ouzzane, Horáková, Možíšková, Eliáš, & Weiter, 2011).
Crystallography and Material Properties
Studies have also focused on the crystallography and material properties of pyrimidine derivatives. Vyas et al. (2013) investigated the spectroscopic, thermal, and dielectric properties of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals, a compound with structural similarities, providing insights into stability and decomposition patterns (Vyas, Pansuriya, Naliapara, & Joshi, 2013).
Potential Pharmaceutical Applications
While explicit information on pharmaceutical applications of the exact compound 6-butyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione was not found, related pyrimidine derivatives have been explored for various pharmaceutical applications. For instance, the synthesis of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate and its characterization hint at potential pharmaceutical relevance (Vyas, Joshi, Pansuriya, & Naliapara, 2011).
Future Directions
properties
IUPAC Name |
6-butyl-4-(3,4-dimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-4-5-8-21-10-12-15(17(21)22)16(20-18(23)19-12)11-6-7-13(24-2)14(9-11)25-3/h6-7,9,16H,4-5,8,10H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLWQLHJJZSSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2433877.png)
![3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2433878.png)
![7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2433879.png)
![5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2433883.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2433884.png)
![(Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433889.png)




![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate](/img/structure/B2433897.png)
![N-(4-ethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2433898.png)
